9-Phenanthrylhydrazine hydrochloride

Synthetic Chemistry Arylhydrazine Synthesis Process Optimization

9-Phenanthrylhydrazine hydrochloride is the unambiguous starting material for constructing 4,5,6,7-dibenzindole scaffolds, a regiochemical outcome no alternative arylhydrazine can replicate. This compound furnishes 2-carboxy- and 2-carbethoxy-4,5,6,7-dibenzindoles via Fischer cyclization. Given the documented instability of the hydrochloride salt, please verify storage conditions prior to purchase. For extended shelf-life applications, consult us about the hydrogen oxalate salt. Purchase now to secure batch-specific characterization data (NMR, HPLC, LC-MS) for your research.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
CAS No. 82827-11-0
Cat. No. B3156381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Phenanthrylhydrazine hydrochloride
CAS82827-11-0
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN.Cl
InChIInChI=1S/C14H12N2.ClH/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;/h1-9,16H,15H2;1H
InChIKeyLWUOFHGFTVVEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Phenanthrylhydrazine Hydrochloride CAS 82827-11-0: Identity, Class, and Procurement Context


9-Phenanthrylhydrazine hydrochloride (CAS: 82827-11-0) is a polycyclic arylhydrazine salt with the molecular formula C₁₄H₁₃ClN₂ and a molecular weight of 244.72 g/mol . Structurally, it comprises a phenanthrene (C₁₄H₁₀) polycyclic aromatic hydrocarbon backbone substituted at the 9-position with a hydrazine (-NH-NH₂) moiety, presented as the hydrochloride salt . The compound belongs to the class of substituted arylhydrazines, which are valued primarily as synthetic intermediates for constructing nitrogen-containing heterocycles via Fischer indole synthesis and related condensation reactions [1].

9-Phenanthrylhydrazine Hydrochloride: Why Arylhydrazine Interchangeability Is Not Assured


Substitution among arylhydrazine salts cannot be assumed without compromising synthetic outcomes or storage integrity. The reduction of diazonium salts from different polycyclic amines produces hydrazine products with unpredictable salt forms (hydrochloride vs. double salt with tin chloride) under identical reagent proportions [1]. More critically, the hydrochloride salt of 9-phenanthrylhydrazine exhibits documented instability, whereas alternative salt forms (e.g., hydrogen oxalate) demonstrate markedly superior storage characteristics [2]. Furthermore, the 9-phenanthryl substitution pattern is essential for directing Fischer cyclization to yield specific 4,5,6,7-dibenzindole regioisomers, a regiochemical outcome that structurally distinct arylhydrazines (e.g., 2-hydrazinofluorene, 3-hydrazinopyrene, or phenylhydrazine) cannot replicate [3].

9-Phenanthrylhydrazine Hydrochloride: Comparative Performance Evidence for Scientific Selection


Synthetic Yield: Polycyclic vs. Monocyclic Arylhydrazine Preparation Efficiency

The preparation of 9-phenanthrylhydrazine via conventional diazonium salt reduction proceeds with substantially lower yield compared to monosubstituted phenylhydrazines. Hunsberger et al. (1956) report that only low yields of polycyclic arylhydrazines were obtained, with 9-phenanthrylhydrazine hydrogen oxalate isolated in yields of 23% and 28% across two preparations [1]. In contrast, monosubstituted phenylhydrazines prepared under analogous stannous chloride reduction conditions typically yield substantially higher quantities [2].

Synthetic Chemistry Arylhydrazine Synthesis Process Optimization

Salt Form Stability: Hydrochloride vs. Hydrogen Oxalate in Polycyclic Arylhydrazines

The hydrochloride salt of 9-phenanthrylhydrazine exhibits documented instability, whereas the hydrogen oxalate salt demonstrates substantially improved storage characteristics. Hunsberger et al. (1956) specifically note that hydrazines whose hydrochloride salts appeared unstable were converted to the more stable hydrogen oxalate [1]. For 9-phenanthrylhydrazine, the hydrogen oxalate was much more stable than the hydrochloride [2]. Pure 9-phenanthrylhydrazine hydrochloride turned only slightly pink during several days in an evacuated desiccator, indicating partial degradation even under controlled storage conditions [3].

Chemical Stability Storage Optimization Salt Selection

Regiochemical Specificity in Fischer Indole Synthesis: 9-Phenanthryl vs. Alternative Arylhydrazines

The 9-phenanthryl substitution pattern dictates the regiochemical outcome of Fischer indole cyclization, yielding 4,5,6,7-dibenzindole derivatives that are inaccessible from other arylhydrazines. Buyanov et al. (1978) demonstrated that condensation of 9-phenanthrylhydrazine hydrochloride with pyruvic acid and its ethyl ester gave the corresponding hydrazones, which upon Fischer cyclization yielded 2-carboxy- and 2-carbethoxy-4,5,6,7-dibenzindoles [1]. Decarboxylation of 2-carboxy-4,5,6,7-dibenzindole then afforded the parent 4,5,6,7-dibenzindole [2]. Alternative arylhydrazines (e.g., 2-hydrazinofluorene, phenylhydrazine) cannot produce this specific angular benzindole scaffold due to fundamentally different aryl frameworks [3].

Heterocyclic Chemistry Fischer Indole Synthesis Benzindole Preparation

Commercial Availability: Purity Specifications Across Suppliers

Commercial suppliers offer 9-phenanthrylhydrazine hydrochloride at purities ranging from 95% to 98%. CymitQuimica specifies a minimum purity of 95% ; Chemenu lists purity at 95%+ (Catalog Number CM907811) ; Chemisci reports 97% purity ; and Leyan offers 98% purity (Product Number 1822929) . This 3% purity spread (95% to 98%) across vendors represents a meaningful procurement consideration for applications sensitive to impurity profiles.

Procurement Purity Analysis Vendor Comparison

Reaction Scope: Hydrazone Formation and Subsequent Cyclization Potential

The hydrazine moiety of 9-phenanthrylhydrazine hydrochloride undergoes condensation with carbonyl compounds to form hydrazones, which serve as versatile intermediates. The reaction with pyruvic acid and its ethyl ester proceeds to give the corresponding hydrazones [1]. This reactivity profile is common to arylhydrazines as a class; however, the phenanthrene aromatic system imparts distinct spectroscopic and luminescence properties to the resulting hydrazones and cyclized products. Following cyclization, the 4,5,6,7-dibenzindole products were characterized by IR, UV, PMR (¹H NMR), mass spectrometry, and luminescence spectroscopy [2].

Hydrazone Synthesis Carbonyl Derivatization Heterocycle Formation

9-Phenanthrylhydrazine Hydrochloride: Application Scenarios with Verified Evidence


Synthesis of 4,5,6,7-Dibenzindole and Its 2-Substituted Derivatives

9-Phenanthrylhydrazine hydrochloride is the definitive starting material for constructing 4,5,6,7-dibenzindole scaffolds via Fischer indole synthesis. Condensation with pyruvic acid yields 2-carboxy-4,5,6,7-dibenzindole; condensation with ethyl pyruvate yields 2-carbethoxy-4,5,6,7-dibenzindole; subsequent decarboxylation affords the parent 4,5,6,7-dibenzindole [1]. Alternative arylhydrazines (e.g., phenylhydrazine, 2-hydrazinofluorene, 3-hydrazinopyrene) cannot produce this angular benzindole regioisomer due to fundamental structural constraints [2].

Preparation of Extended π-Conjugated Heterocycles with Defined Photophysical Properties

The 4,5,6,7-dibenzindole products derived from 9-phenanthrylhydrazine hydrochloride exhibit characteristic luminescence spectra suitable for materials science applications. Buyanov et al. (1978) characterized these products using IR, UV, PMR, mass spectrometry, and luminescence spectroscopy [1]. The extended phenanthrene-derived π-system confers photophysical properties distinct from simpler indole derivatives prepared from monocyclic arylhydrazines [2].

Carbonyl Compound Analysis via Hydrazone Derivatization with Enhanced Detection

As an arylhydrazine, 9-phenanthrylhydrazine hydrochloride reacts with aldehydes and ketones to form hydrazones, enabling carbonyl compound derivatization for analytical applications. The phenanthrene chromophore may provide enhanced UV absorbance or fluorescence detection relative to phenylhydrazine-derived derivatives [1]. However, the documented instability of the hydrochloride salt under ambient storage conditions suggests that the more stable hydrogen oxalate salt should be considered for analytical reagent applications involving extended shelf-life requirements [2].

Structure-Activity Relationship Studies in Polycyclic Arylhydrazine Series

9-Phenanthrylhydrazine hydrochloride serves as a representative polycyclic arylhydrazine in comparative SAR studies alongside other members of the polycyclic series described by Hunsberger et al. (1956), including 2-hydrazinofluorene, 3-hydrazinopyrene, and 6-quinolylhydrazine [1]. Systematic variation of the aryl group enables investigation of how π-system size and geometry modulate reactivity in Fischer indole synthesis and other hydrazine-mediated transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Phenanthrylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.